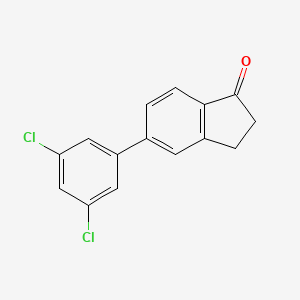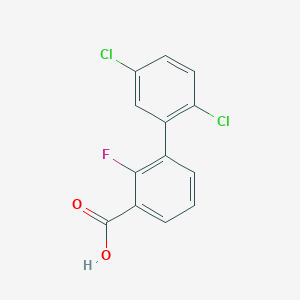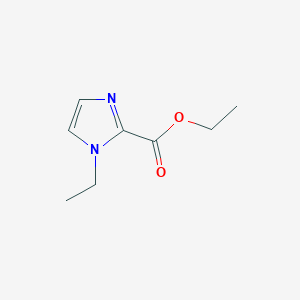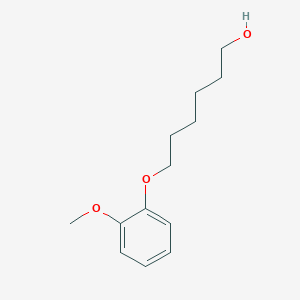
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is an organic compound that features a bromine atom, a hydroxyethyl group, and a pyridine ring with a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine-4-carboxamide as the core structure.
Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or 2-chloroethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide would involve:
Large-scale Bromination: Using continuous flow reactors to control the exothermic bromination reaction.
Hydroxyethylation: Employing batch reactors with efficient mixing to ensure complete reaction of the ethylene oxide or 2-chloroethanol with the brominated pyridine derivative.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-carboxyethyl-N-(2-hydroxyethyl)pyridine-4-carboxamide.
Reduction: 2-bromo-N-(2-aminoethyl)pyridine-4-carboxamide.
Substitution: 2-(substituted)-N-(2-hydroxyethyl)pyridine-4-carboxamide.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of the pyridine ring.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to known inhibitors.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exerts its effects typically involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
2-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide: Chlorine atom instead of bromine.
N-(2-hydroxyethyl)pyridine-4-carboxamide: Lacks the halogen atom.
Uniqueness
Bromine Atom: The presence of the bromine atom at the 2-position provides unique reactivity and potential for further functionalization.
Hydroxyethyl Group: The hydroxyethyl group enhances solubility and potential biological activity.
This compound’s unique combination of functional groups makes it a versatile building block in organic synthesis and a promising candidate for various applications in scientific research and industry.
属性
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-5-6(1-2-10-7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDXWSIUYBHQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














